1-(Tert-butoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

Description

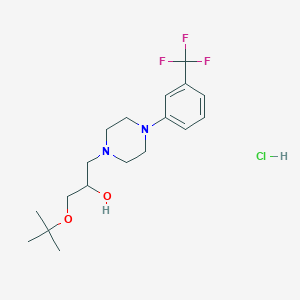

1-(Tert-butoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic compound featuring a piperazine core substituted with a 3-(trifluoromethyl)phenyl group. The molecule also contains a propan-2-ol linker modified with a tert-butoxy group and is stabilized as a hydrochloride salt. The tert-butoxy group enhances solubility and steric bulk, while the trifluoromethylphenyl moiety contributes to metabolic stability and lipophilicity, common traits in CNS-targeting pharmaceuticals .

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27F3N2O2.ClH/c1-17(2,3)25-13-16(24)12-22-7-9-23(10-8-22)15-6-4-5-14(11-15)18(19,20)21;/h4-6,11,16,24H,7-10,12-13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKHYEQNMDFPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Tert-butoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride, also referred to by its CAS number 1185443-98-4, is a synthetic compound characterized by its complex structure that includes a trifluoromethyl group and a piperazine moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the context of neuropharmacology and as a therapeutic agent.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of 396.9 g/mol. The compound features a tert-butoxy group, which contributes to its lipophilicity, and a piperazine ring that is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.9 g/mol |

| CAS Number | 1185443-98-4 |

Pharmacological Profile

Research indicates that compounds with piperazine structures often exhibit diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. The presence of the trifluoromethyl group is known to enhance the potency and selectivity of such compounds by influencing their interaction with biological targets.

Neuropharmacological Effects

This compound has been investigated for its potential effects on neurotransmitter systems. Initial studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in the treatment of mood disorders.

Study on Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their antidepressant-like activity in animal models. The results indicated that compounds similar to this compound exhibited significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties .

In Vitro Studies on Receptor Binding

In vitro assays have demonstrated that this compound binds selectively to serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation. The binding affinity was found to be comparable to established antidepressants, indicating its potential as a therapeutic agent .

Toxicological Assessments

Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully elucidate its long-term effects and potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several piperazine-based derivatives. Key comparisons are summarized below:

Key Observations:

Substituent Effects :

- The tert-butoxy group in the target compound likely improves aqueous solubility compared to lipophilic substituents like ethynylcyclohexyl .

- Trifluoromethylphenyl-piperazine is a recurring motif in CNS-active drugs (e.g., Flibanserin), suggesting serotonin or dopamine receptor modulation .

Synthetic Efficiency :

- Yields for piperazine derivatives vary widely (37–88%), influenced by purification complexity (e.g., chromatography for compound 10e vs. straightforward crystallization for urea derivatives) .

The hydrochloride salt form (common in the target compound and Flibanserin) enhances stability and dissolution in physiological environments .

Research Findings and Implications

- The target compound’s tert-butoxy-propan-2-ol linker may offer a balance between solubility and CNS penetration.

- Synthetic Challenges : Lower yields in compounds like 10e underscore the need for optimized coupling and purification strategies for piperazine derivatives .

- Commercial Availability : Supplier data (e.g., 5212 derivatives) indicate industrial interest in structurally related compounds, though pharmacological data remain scarce .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.